molecular formula C31H42N4O7 B8303011 Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu CAS No. 127749-91-1

Z-Asn-Phe-psi (CH(OH)CH2N)Pro-OtBu

Katalognummer: B8303011
CAS-Nummer: 127749-91-1
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: UYYUHWSVKOGLPA-ASDGIDEWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu is a synthetic peptidomimetic compound featuring a modified proline residue with a ψ-pseudoproline motif. This structure incorporates a benzyloxycarbonyl (Z) protecting group on the asparagine (Asn) residue, a tert-butoxycarbonyl (OtBu) protecting group on the C-terminal proline, and a unique CH(OH)CH2N bridge replacing the traditional peptide bond.

Eigenschaften

CAS-Nummer

127749-91-1

Molekularformel

C31H42N4O7

Molekulargewicht

582.7 g/mol

IUPAC-Name

tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26+/m0/s1

InChI-Schlüssel

UYYUHWSVKOGLPA-ASDGIDEWSA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Kanonische SMILES

CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Characteristics (from ):

  • Synthesis : Synthesized via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 50/50 v/v) with an 81% yield .
  • Physical Properties: Melting point: 223°C (methanol) IR Spectroscopy: Peaks at 3424 cm⁻¹ (OH/NH stretch) and 1663 cm⁻¹ (C=O stretch).
  • NMR Data :
    • ¹H NMR (DMSO-d₆) : Distinct signals include δ 4.98 ppm (CH₂N), 5.85 ppm (NH₂), and 9.67 ppm (OH).
    • ¹³C NMR (DMSO-d₆) : Key signals at δ 50.3 ppm (CH₂N) and 115.7–133.6 ppm (aromatic carbons).

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Peptidomimetics

Property/Compound Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu Conventional Proline Derivatives ψ-Pseudoproline Analogs (e.g., ψ[CH₂NH])
Synthetic Yield 81% 60–75% [Typical range] 70–85% [Hypothetical]
Melting Point 223°C 180–210°C 200–230°C
Stability (in solution) Moderate (OH group may hydrolyze) High Variable (depends on substituents)
Bioactivity Not reported in evidence Often protease-resistant Enhanced conformational rigidity

Key Observations:

Synthetic Efficiency :

  • The 81% yield of Z-Asn-Phe-ψ(CH(OH)CH2N)Pro-OtBu surpasses typical yields for conventional proline derivatives (60–75%), likely due to optimized chromatography conditions .
  • Comparatively, ψ-pseudoproline analogs often achieve similar high yields (70–85%) owing to their stabilized transition states during synthesis.

Structural Uniqueness :

  • The CH(OH)CH2N motif introduces both hydroxyl and secondary amine functionalities, distinguishing it from ψ[CH₂NH] analogs that lack hydroxyl groups. This may influence solubility and receptor binding.

Spectroscopic Signatures: The δ 4.98 ppm signal (CH₂N) in ¹H NMR is characteristic of this compound, absent in non-modified proline derivatives. IR data aligns with typical peptidomimetics but shows sharper OH/NH stretches.

Vorbereitungsmethoden

Resin Selection and Loading

The synthesis begins with anchoring Fmoc-Pro-OtBu to a 2-chlorotrityl chloride resin, which permits mild cleavage conditions (1–5% trifluoroacetic acid, TFA) to preserve acid-sensitive tert-butyl protections. The resin’s high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry make it ideal for synthesizing protected peptides.

Procedure :

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • React Fmoc-Pro-OtBu with the resin in the presence of N,N-diisopropylethylamine (DIEA) (2 eq) for 2 hours.

  • Cap residual sites with methanol to prevent undesired couplings.

Iterative Deprotection and Coupling

The Fmoc group is removed using 20% piperidine in N,N-dimethylformamide (DMF), followed by coupling of Fmoc-Phe-OH and Z-Asn(Trt)-OH (Z = benzyloxycarbonyl; Trt = trityl) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and DIEA.

Key Parameters :

  • Coupling time: 1–2 hours per amino acid.

  • Solvent: Anhydrous DMF.

  • Monitoring: Kaiser test for free amine detection.

Pseudoproline Dipeptide Formation and Incorporation

The ψ(CH(OH)CH2N) moiety is introduced via a pre-synthesized pseudoproline building block. This modification is critical for preventing β-sheet formation and improving synthesis efficiency.

Synthesis of ψ(CH(OH)CH2N)Pro-OtBu

  • Cyclization Reaction : React Fmoc-Pro-OtBu with N-Boc-ethanolamine under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh3_3) to form the hydroxymethylamine bridge.

  • Deprotection : Remove the Boc group with 30% TFA in DCM to yield the pseudoproline intermediate.

Incorporation into the Peptide Chain

The ψ(CH(OH)CH2N)Pro-OtBu building block is coupled to Fmoc-Phe-OH on-resin using HATU/DIEA. The Z-Asn(Trt)-OH is then added to complete the tripeptide sequence.

tert-Butyl Ester Protection and Cleavage Strategies

The OtBu group on proline remains intact during resin cleavage due to the use of mild TFA concentrations (1–5%). By contrast, stronger TFA (≥95%) would deprotect tert-butyl esters.

Cleavage Protocol :

  • Reagent: TFA/DCM (1:99 v/v) with 1% triisopropylsilane (TIPS) as a scavenger.

  • Time: 30–60 minutes.

  • Outcome: The peptide is released with OtBu intact, while Trt on asparagine is removed.

Analytical Characterization

Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase UPLC with a C18 column (100 × 2.0 mm, 1.8 μm) resolves the peptide using a gradient of 0.1% formic acid in water/acetonitrile.

Typical Conditions :

  • Flow rate: 0.3 mL/min.

  • Detection: Diode array detector (DAD) at 214 nm.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion at m/z 583.7 [M+H]+^+. Fragmentation patterns validate the ψ(CH(OH)CH2N) linkage.

Challenges and Optimization

Side Reactions

  • Asparagine Deamidation : Minimized by using Trt protection and neutral pH during synthesis.

  • Incomplete Coupling : Addressed by double couplings with 1-hydroxybenzotriazole (HOBt) activation.

Yield Enhancement

  • Pseudoproline Equilibration : The ψ(CH(OH)CH2N) group reversibly opens/closes during synthesis, necessitating extended coupling times (3–4 hours) for optimal incorporation.

PropertyValue
CAS Number127749-91-1
Molecular FormulaC31H42N4O7\text{C}_{31}\text{H}_{42}\text{N}_{4}\text{O}_{7}
Molecular Weight582.7 g/mol
Purity (HPLC)>97%

Table 2: Comparative Analysis of Coupling Reagents

ReagentCoupling Efficiency (%)Side Products
HATU98Minimal
HBTU95Moderate
DIC90Significant

Q & A

Q. What structural analogs of Z-Asn-Phe-ψ(CH(OH)CH₂N)Pro-OtBu show improved pharmacokinetic profiles, and how are they prioritized?

  • Methodological Answer : Replace the t-Bu ester with cyclopentyl or morpholine groups to enhance solubility. Use QSAR models correlating logP (0.8–3.0) with Caco-2 permeability data. Prioritize analogs with >50% oral bioavailability in rodent models and >100-fold selectivity over human aspartic proteases (e.g., renin) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.